molecular formula C5H10N2O B8270510 2-Piperidinone oxime CAS No. 4515-19-9

2-Piperidinone oxime

Cat. No.: B8270510
CAS No.: 4515-19-9
M. Wt: 114.15 g/mol
InChI Key: ZUNVFGNAQYZBGO-UHFFFAOYSA-N
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Description

2-Piperidinone oxime is a chemical compound with the molecular formula C5H10N2O. It is a derivative of piperidinone, a six-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Piperidinone oxime can be synthesized through several methods. One common approach involves the reaction of piperidinone with hydroxylamine under acidic or basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

2-Piperidinone oxime and its derivatives have been investigated for their anticancer properties. Research indicates that compounds containing the piperidone structure exhibit significant cytotoxic effects against various cancer cell lines, including breast, pancreatic, and colon cancers. For instance, studies have shown that certain piperidone derivatives induce apoptosis through the intrinsic apoptotic pathway, characterized by increased reactive oxygen species accumulation and mitochondrial depolarization .

Table 1: Cytotoxic Effects of Piperidone Derivatives

Compound NameCell Lines TestedCC₅₀ (µM)Mechanism of Action
2608Breast, Pancreatic, ColonLowInduction of apoptosis
2610Lymphoma, ColonLowProteasome inhibition

1.2 Antimicrobial Properties

The antimicrobial activity of this compound has also been documented. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent . The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Agricultural Applications

2.1 Pesticide Development

Oxime derivatives, including this compound, are being explored for their potential use in developing new pesticides. Their ability to inhibit specific enzymes critical for pest survival makes them candidates for environmentally friendly pest control solutions .

Material Science Applications

3.1 Synthesis of Polymers

This compound serves as a versatile intermediate in synthesizing various polymers and materials. Its functional groups can be modified to enhance the properties of polymers used in coatings, adhesives, and other industrial applications .

Case Studies

4.1 Study on Anticancer Activity

A detailed study examined the effects of piperidone derivatives on acute lymphoblastic lymphoma cells. The results indicated that these compounds not only inhibited cell proliferation but also altered the cell cycle dynamics significantly, leading to increased apoptosis rates . This study underscores the importance of piperidone derivatives in developing novel anticancer therapies.

4.2 Antimicrobial Activity Study

Another investigation focused on extracting 2-piperidinone from pomegranate peels and assessing its antimicrobial properties using gas chromatography-mass spectrometry (GC-MS). The findings confirmed the compound's efficacy against various pathogens, suggesting potential applications in food preservation and health care .

Mechanism of Action

The mechanism of action of 2-Piperidinone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can interact with enzymes and receptors, modulating their functions and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

4515-19-9

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N-(2,3,4,5-tetrahydropyridin-6-yl)hydroxylamine

InChI

InChI=1S/C5H10N2O/c8-7-5-3-1-2-4-6-5/h8H,1-4H2,(H,6,7)

InChI Key

ZUNVFGNAQYZBGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)NO

Origin of Product

United States

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